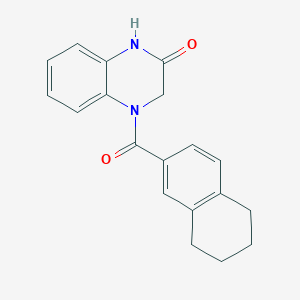![molecular formula C18H17N5O2 B2923841 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide CAS No. 1207012-00-7](/img/structure/B2923841.png)
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide” is a chemical compound. It belongs to the class of organic compounds known as phenanthridines and derivatives . The molecular formula of this compound is C18H16N4O4 and it has a molecular weight of 352.35.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The various intermolecular interactions stabilize the supramolecular assembly, including H-bonding and interaction involving π-ring .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, the 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces the unstable spiro-3H-pyrazoles which then under the reaction conditions undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has a molecular formula of C18H16N4O4 and a molecular weight of 352.35.科学的研究の応用
Synthesis and Cytotoxic Activity
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide, has shown that these compounds can be potent cytotoxins against cancer cell lines. Some derivatives exhibited strong growth inhibitory properties against murine leukemia and human leukemia cell lines, with certain compounds showing curative potential in mouse models of colon tumors (Deady et al., 2003).
ATM Kinase Inhibition
- A series of 3-quinoline carboxamides has been developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. Compounds within this series have demonstrated efficacy in disease-relevant models, highlighting their potential in probing ATM inhibition in vivo and possibly in cancer therapy (Degorce et al., 2016).
Alpha 1-Adrenoceptor Antagonism
- Novel arylpiperazines, structurally related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide, have been identified as selective antagonists at the alpha 1-adrenoceptor (AR) subtype. These compounds were effective in a predictive assay for antagonism in the human lower urinary tract, suggesting their potential utility in treating conditions related to alpha 1-AR (Elworthy et al., 1997).
Antimicrobial and Antitubercular Activities
- Research involving quinoline carboxylic acid derivatives bearing substituted pyrazole moiety, related to the compound , has shown that these compounds exhibit potent antibacterial, antifungal, antitubercular, and antimalarial activities. This makes them interesting scaffolds for developing novel agents against various infectious diseases (Pandya et al., 2020).
Antitumor Evaluation
- Certain N-aryl-pyrazoloquinazolines and pyrazolopyrimidines, structurally related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide, have shown significant in vitro antitumor activity against liver and breast cancer cells. These compounds demonstrate dose-dependent cytotoxic activities, indicating their potential in cancer therapy (El-Naggar et al., 2018).
将来の方向性
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and more . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it can be inferred that multiple pathways may be affected, leading to diverse downstream effects.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also exert various effects at the molecular and cellular levels .
特性
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-10-9-12-15(22-23(2)16(12)21-17(10)24)20-18(25)14-8-7-11-5-3-4-6-13(11)19-14/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZNPZRYKRJCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)
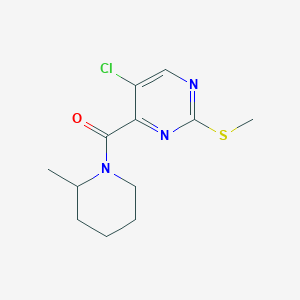
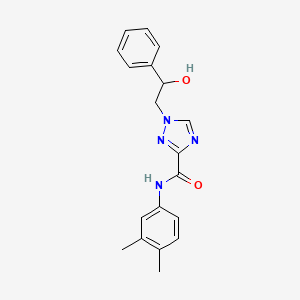
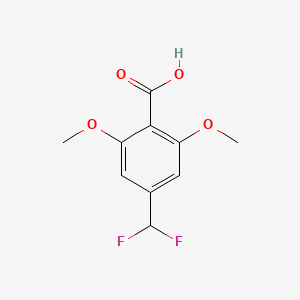
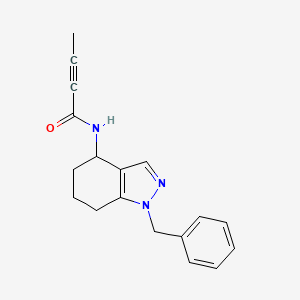
![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)
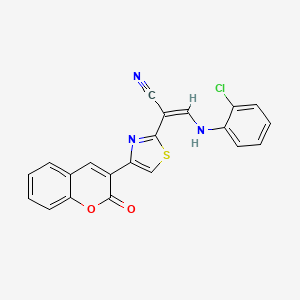
![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)
![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)
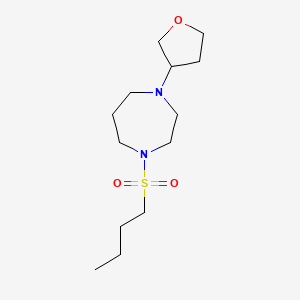
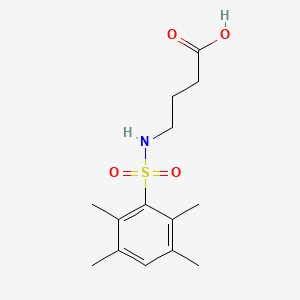
![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)
![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)
